N-(3-Isopropylphenyl)tetrahydro-2H-pyran-4-amine
CAS No.:
Cat. No.: VC13410683
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H21NO |
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Molecular Weight | 219.32 g/mol |
IUPAC Name | N-(3-propan-2-ylphenyl)oxan-4-amine |
Standard InChI | InChI=1S/C14H21NO/c1-11(2)12-4-3-5-14(10-12)15-13-6-8-16-9-7-13/h3-5,10-11,13,15H,6-9H2,1-2H3 |
Standard InChI Key | RBAJACNWZZESOC-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=CC=C1)NC2CCOCC2 |
Canonical SMILES | CC(C)C1=CC(=CC=C1)NC2CCOCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a six-membered tetrahydro-2H-pyran ring (a cyclic ether with one oxygen atom) fused to an amine group at the 4-position. The phenyl ring attached via the amine is substituted with an isopropyl group at the 3-position, distinguishing it from its 4-isopropylphenyl analog. The molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol.
Stereochemical Considerations
The tetrahydro-2H-pyran ring adopts a chair conformation, with the amine group occupying an equatorial position to minimize steric strain . The isopropyl substituent on the phenyl ring introduces steric hindrance, potentially influencing binding interactions in biological systems .
Synthesis and Optimization Strategies
Key Synthetic Routes
While no direct synthesis of N-(3-isopropylphenyl)tetrahydro-2H-pyran-4-amine is documented, analogous methods for pyran-4-amine derivatives suggest a multi-step approach:
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Ring Formation: Cyclization of hydroxypropionate derivatives with ethyl acrylate under basic conditions (e.g., K₂CO₃ in tetrahydrofuran) yields intermediate diesters .
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Condensation: Di Keman condensation at low temperatures (-10°C to 0°C) with strong bases like sodium etholate generates the pyran ring .
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Amine Functionalization: Nucleophilic substitution or reductive amination introduces the 3-isopropylphenyl group to the pyran-4-amine core .
Reaction Optimization
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Solvent Selection: Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reaction efficiency for intermediate diesters .
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Yield Improvements: Stoichiometric control (1:1 molar ratio of reactants) and low-temperature condensation minimize byproducts, achieving yields up to 68% in analogs .
Physicochemical and Spectroscopic Properties
Thermodynamic Parameters
Property | Value | Source |
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Melting Point | 89–92°C (predicted) | |
Boiling Point | 312°C (estimated) | |
LogP (Partition Coefficient) | 2.85 | |
Solubility in Water | 0.12 mg/mL (25°C) |
Spectroscopic Characterization
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¹H NMR: Distinct signals for pyran ring protons (δ 3.2–4.1 ppm), isopropyl methyl groups (δ 1.2 ppm), and aromatic protons (δ 6.8–7.4 ppm) .
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IR Spectroscopy: Stretching vibrations at 3280 cm⁻¹ (N–H), 1605 cm⁻¹ (C=C aromatic), and 1120 cm⁻¹ (C–O–C) .
Pharmacological and Industrial Applications
Drug Discovery and Development
Pyran-4-amine derivatives exhibit neurological activity, acting as modulators of GPCRs (G-protein-coupled receptors) such as the apelin receptor (APJ) . Structural analogs demonstrate:
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Cardiovascular Effects: Orally bioavailable agonists with EC₅₀ values < 25 nM in calcium mobilization assays .
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Anticancer Potential: Triazole-linked glycohybrids derived from pyran-4-amine scaffolds show inhibitory activity against MCF-7 breast cancer cells (IC₅₀ = 15.3 µM) .
Agrochemical Applications
As a pesticide adjuvant, the compound enhances herbicide penetration through lipid bilayers, reducing environmental persistence .
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